4-(Dimethylamino)piperidine-4-carbonitrile
Overview
Description
4-(Dimethylamino)piperidine-4-carbonitrile is a chemical compound with molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . It is utilized as a mechanism for reducing the effects of alcohol dependence .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(dimethylamino)-4-piperidinecarbonitrile . The InChI code is 1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3 and the InChI key is NOHFNNLNFGDGMP-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Spectroscopic Properties
- Cross-Conjugated Ketones and Dinitriles Synthesis : 4-(Dimethylamino)piperidine-4-carbonitrile has been used in the synthesis of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments. These compounds exhibit significant solvatochromism, and their spectroscopic properties vary with structural modifications, offering insights into the design of materials with tailored optical properties (Krasnaya et al., 2009).
Synthesis of Ligands and Copper Complexes
- Ligand Synthesis for Copper Complexes : It has been utilized in creating 2,4-disubstituted 1,3,5-triazapentadienyl ligands for isolating copper(I) complexes. These complexes exhibit unique structural characteristics, contributing to the understanding of metal-ligand interactions and potential applications in catalysis and materials science (Zhou et al., 2008).
Antimicrobial Activity
- Development of Antimicrobial Agents : Research on pyrimidine carbonitrile derivatives incorporating 4-(Dimethylamino)piperidine-4-carbonitrile has shown promising antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of such compounds in developing new antimicrobial agents (Bhat & Begum, 2021).
Heterocyclic Syntheses
- Heterocyclic Compound Synthesis : The compound has been instrumental in heterocyclic syntheses, providing novel routes to dihydropyridazine and pyridine derivatives. These syntheses contribute to the development of new drugs and materials with diverse applications (Alnajjar et al., 2008).
Antitumor and Cytotoxic Activities
- Exploration of Antitumor Properties : Studies have been conducted on the synthesis of chromene derivatives exhibiting significant antitumor activities. These investigations provide valuable insights into the design of novel antitumor agents and contribute to cancer research (El-Shaaer, 2013).
Molecular Structure and Electronic Properties
- Investigation of Molecular Structures : Detailed DFT and TD-DFT/PCM calculations on compounds related to 4-(Dimethylamino)piperidine-4-carbonitrile have been carried out to determine molecular structure, spectroscopic characterization, and NLO properties. These studies contribute to the understanding of the electronic properties and potential applications of these compounds in nonlinear optics and other fields (Wazzan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)piperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-11(2)8(7-9)3-5-10-6-4-8/h10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHFNNLNFGDGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCNCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)piperidine-4-carbonitrile | |
CAS RN |
1082240-13-8 | |
Record name | 4-(dimethylamino)piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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